Acide 2-isopropylmalique

Vue d'ensemble

Description

Synthesis Analysis

2-Isopropylmalic acid has been explored in various synthesis contexts, including its enantioselective synthesis for studies related to biochemical processes. The synthesis involves chirality transcription approaches using recyclable carbohydrate templates and demonstrates the compound's relevance in biochemical analysis (Kakinuma et al., 1993).

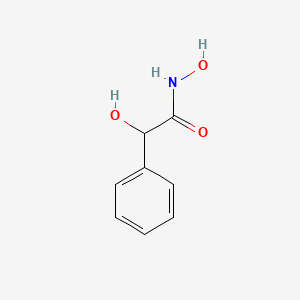

Molecular Structure Analysis

The molecular structure of 2-isopropylmalic acid has been characterized in various studies, revealing insights into its complex formation, especially with metals. A study on the 2-isopropylmalic acid-aluminum(III) complex using NMR spectroscopy and mass spectrometry provided evidence of a complex composed of four 2-isopropylmalic acid and two aluminum(III) species, highlighting its potential in detoxification processes (Tashiro et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 2-isopropylmalic acid include its pyrolytic transformation, which has been studied to understand the formation of flavoring compounds in tobacco. The pyrolysis led to the identification of novel compounds, shedding light on the flavoring effects attributed to 2-isopropylmalic acid during the burning process of cigarettes (Matsumoto et al., 1976).

Physical Properties Analysis

Research on 2-isopropylmalic acid has also delved into its quantification and physical properties in various contexts, such as its presence in Italian wines. The compound, along with its isomer, was quantified using UHPLC-MS/MS, revealing its antimicrobial and antioxidant activities, and providing insights into its biocompatibility and potential health implications (Ricciutelli et al., 2020).

Chemical Properties Analysis

2-Isopropylmalic acid's chemical properties, including its interactions and effects on biological systems, have been extensively studied. For instance, its ability to reduce aluminum toxicity in yeast by chelating Al ions suggests a significant role in biological detoxification processes. This finding underscores the compound's importance in understanding cellular defense mechanisms against metal toxicity (Suzuki et al., 2007).

Applications De Recherche Scientifique

Dermatologie : Prévention de la réponse inflammatoire induite par les PM2,5

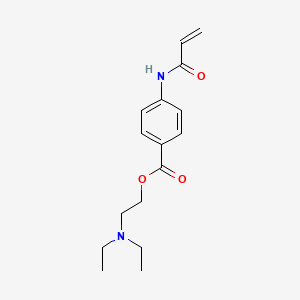

L’acide 2-isopropylmalique (2-IPMA) a été trouvé pour promouvoir la ciliogenèse primaire dans les fibroblastes dermiques, ce qui est crucial pour prévenir la réponse inflammatoire induite par les particules fines (PM2,5). Ce composé aide à restaurer la dysgénésie des cils primaires induite par les PM2,5 et inhibe la génération d’espèces réactives de l’oxygène excessives et l’activation de la kinase de stress dans les fibroblastes dermiques traités par les PM2,5 {svg_1}.

Anti-âge : Inhibition de l’activation de la MMP-1

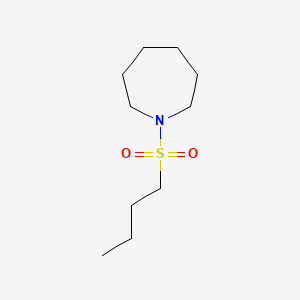

Dans le contexte de la santé de la peau, le 2-IPMA a montré un potentiel dans l’inhibition de l’expression de la MMP-1. La MMP-1 est une enzyme qui contribue à la dégradation du collagène, conduisant à des signes de vieillissement comme les rides. En réduisant l’expression de la MMP-1, le 2-IPMA pourrait être bénéfique dans les traitements anti-âge {svg_2}.

Ophtalmologie : Protection des cellules rétiniennes

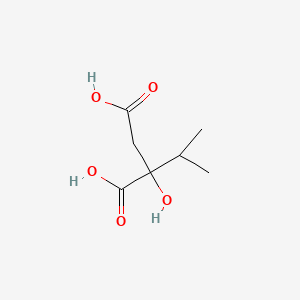

Le 2-IPMA a démontré son efficacité dans la promotion de la ciliogenèse primaire dans les cellules de l’épithélium pigmentaire rétinien (EPR). Ceci est important car les cils primaires régulent les interactions entre les cellules et les contraintes externes, et leur dysrégulation est impliquée dans diverses ciliopathies, y compris la dégénérescence de la rétine {svg_3}.

Anti-inflammatoire : Inhibition de la production de cytokines

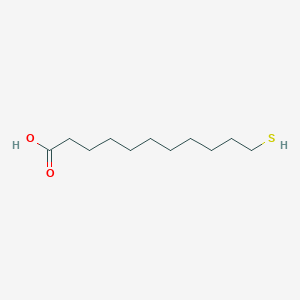

Le composé a été montré pour inhiber la production de cytokines pro-inflammatoires, telles que l’IL-6 et le TNF-α, qui sont régulées à la hausse par les PM2,5 dans les cellules de l’EPR. Cela suggère que le 2-IPMA pourrait avoir des applications plus larges dans le traitement des affections liées à l’inflammation {svg_4}.

Santé environnementale : Atténuation des effets de la pollution atmosphérique

Étant donné son rôle dans la lutte contre les effets des PM2,5, le 2-IPMA pourrait être utilisé dans des stratégies de santé environnementale pour atténuer l’impact de la pollution atmosphérique sur la santé humaine, en particulier dans les zones urbaines avec des niveaux élevés de particules fines {svg_5} {svg_6}.

Recherche sur le cancer : Modèle diagnostique pour le cancer du pancréas

Le 2-IPMA a été utilisé comme étalon interne dans un modèle diagnostique pour le cancer du pancréas utilisant la métabolomique du sérum humain basée sur la GC/MS. Cette application met en évidence son rôle potentiel dans la détection précoce et le diagnostic du cancer du pancréas {svg_7}.

Mécanisme D'action

Target of Action

2-Isopropylmalic acid is primarily involved in the biosynthesis of leucine . It interacts with enzymes such as 2-isopropylmalate synthase and 3-isopropylmalate dehydrogenase . These enzymes play a crucial role in the leucine biosynthesis pathway .

Mode of Action

2-Isopropylmalic acid is synthesized from oxoisovalerate by the enzyme 2-isopropylmalate synthase . It is then converted into isopropyl-3-oxosuccinate by the enzyme 3-isopropylmalate dehydrogenase . This compound plays a key role in the formation of leucine, an essential amino acid .

Biochemical Pathways

The primary biochemical pathway affected by 2-Isopropylmalic acid is the leucine biosynthesis pathway . Leucine is an essential amino acid that is used in the biosynthesis of proteins. It is also involved in regulating blood sugar levels, promoting growth and repair of muscle and bone tissue, and wound healing .

Result of Action

The primary result of the action of 2-Isopropylmalic acid is the production of leucine . This essential amino acid plays a crucial role in protein synthesis and various metabolic functions. In addition, budding yeast Saccharomyces cerevisiae secrets 2-isopropylmalic acid and helps in reduction of aluminum toxicity by forming chelate with Al ions, thereby preventing them from entering the cells .

Action Environment

The action of 2-Isopropylmalic acid can be influenced by various environmental factors. For instance, the presence of aluminum ions can lead to the formation of a chelate with 2-isopropylmalic acid, which can help reduce aluminum toxicity . .

Propriétés

IUPAC Name |

2-hydroxy-2-propan-2-ylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITYXLXUCSKTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863129 | |

| Record name | 2-Isopropylmalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3237-44-3 | |

| Record name | α-Isopropylmalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Isopropylmalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylmalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropylmalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7T9UY4KVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B1196181.png)